3,8-Diazabicyclo[4.2.0]octane
Overview
Description
3,8-Diazabicyclo[420]octane is a bicyclic organic compound with the molecular formula C11H20N2O2 It is known for its unique structure, which consists of a bicyclic ring system with two nitrogen atoms
Scientific Research Applications
3,8-Diazabicyclo[4.2.0]octane has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diamine with a dihalide in the presence of a base. The reaction conditions often require careful control of temperature and solvent to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to meet industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3,8-Diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The nitrogen atoms in the bicyclic ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Mechanism of Action
The mechanism of action of 3,8-Diazabicyclo[4.2.0]octane involves its ability to act as a nucleophile and a base. The nitrogen atoms in the bicyclic ring can donate electron pairs, making the compound highly reactive in various chemical transformations. This reactivity allows it to participate in a wide range of organic reactions, including cycloadditions, coupling reactions, and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Similar in structure but with a different ring system.
Quinuclidine: Another bicyclic compound with a similar structure but with one nitrogen atom replaced by a carbon atom.
Uniqueness
3,8-Diazabicyclo[4.2.0]octane is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which confer distinct reactivity and catalytic properties. Its ability to act as both a nucleophile and a base makes it versatile in various chemical transformations, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3,8-diazabicyclo[4.2.0]octane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-7-4-6-5(1)3-8-6/h5-8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGFQLIXICGYSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632515 | |
Record name | 3,8-Diazabicyclo[4.2.0]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83693-76-9 | |
Record name | 3,8-Diazabicyclo[4.2.0]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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